
1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone hydrate
Overview
Description
1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone hydrate is a chemical compound with the molecular formula C7H10N2O·H2O It is a hydrate form of 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone, which is a pyrazole derivative
Preparation Methods
The synthesis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone hydrate typically involves the reaction of 1,3-dimethyl-1H-pyrazole with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrate form is obtained by crystallization from an aqueous solution.
Synthetic Route:
Starting Materials: 1,3-dimethyl-1H-pyrazole, acetyl chloride, pyridine.
Reaction Conditions: The reaction is carried out at room temperature with stirring.
Isolation: The product is isolated by crystallization from an aqueous solution.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure high yield and purity of the product.
Chemical Reactions Analysis
1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone hydrate undergoes various chemical reactions, including:
Oxidation:
Reagents: Potassium permanganate, hydrogen peroxide.
Conditions: Typically carried out in an acidic medium.
Products: Oxidation of the pyrazole ring can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction:
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Carried out in an inert atmosphere.
Products: Reduction can lead to the formation of alcohols or other reduced derivatives.
Substitution:
Reagents: Halogens, nucleophiles.
Conditions: Carried out under controlled temperature and pressure.
Products: Substitution reactions can lead to the formation of halogenated or other substituted derivatives.
Scientific Research Applications
1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone hydrate has several applications in scientific research:
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of pyrazole derivatives and their chemical properties.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone hydrate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone hydrate can be compared with other similar compounds, such as:
1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone: The non-hydrate form of the compound.
1-(1,3-dimethyl-1H-pyrazol-4-yl)propanone: A similar compound with a different alkyl group.
1-(1,3-dimethyl-1H-pyrazol-4-yl)butanone: Another similar compound with a longer alkyl chain.
The uniqueness of this compound lies in its hydrate form, which can influence its physical and chemical properties, such as solubility and stability.
Properties
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)ethanone;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.H2O/c1-5-7(6(2)10)4-9(3)8-5;/h4H,1-3H3;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLSWCHKWLLVBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)C)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52773-23-6 | |
| Record name | 1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethanone hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(2-Chloroethoxy)ethyl]dimethylamine hydrochloride](/img/structure/B1378292.png)

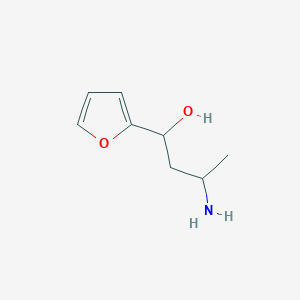
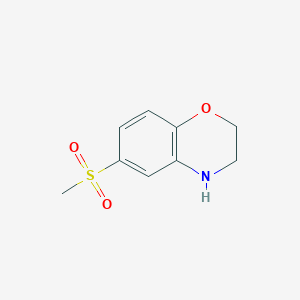
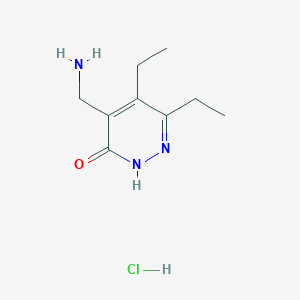

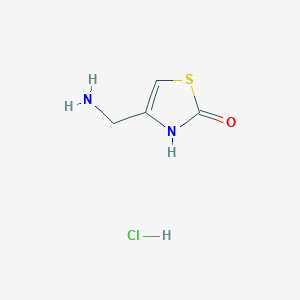

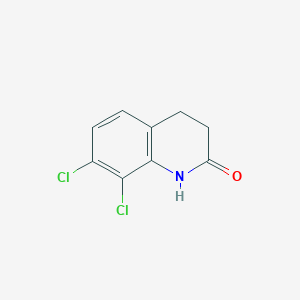
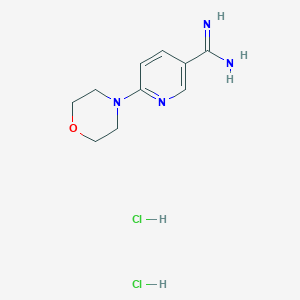
![1-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1378308.png)
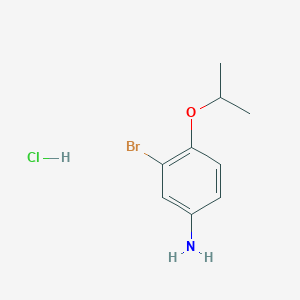

![Ethyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B1378312.png)
